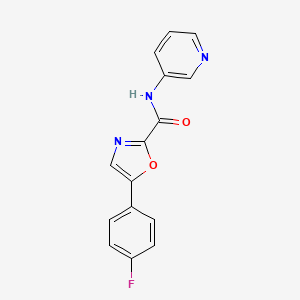![molecular formula C9H13N3O2 B2740727 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea CAS No. 1602194-44-4](/img/structure/B2740727.png)
1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea is an organic compound with a unique structure that includes a methoxypyridine moiety and a methylurea group
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea . These factors can include the physiological conditions of the body, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with methyl isocyanate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxypyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Comparison with Similar Compounds
6-Methoxypyridin-3-yl)methylamine: Shares the methoxypyridine moiety but lacks the methylurea group.
N-[(6-Methoxypyridin-3-yl)methyl]-N-methylurea: Similar structure but with different substitution patterns.
(6-Methoxypyridin-3-yl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Contains a piperidine ring instead of a methyl group.
Uniqueness: 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea is unique due to its combination of the methoxypyridine and methylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-10-9(13)12-6-7-3-4-8(14-2)11-5-7/h3-5H,6H2,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZGSYLJQFLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine](/img/structure/B2740645.png)
![Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2740647.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/new.no-structure.jpg)
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)
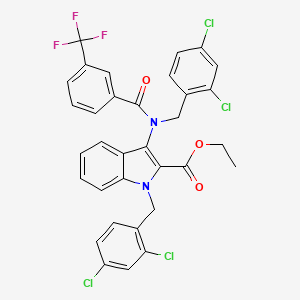
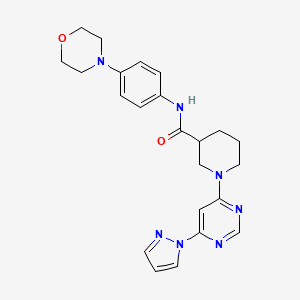
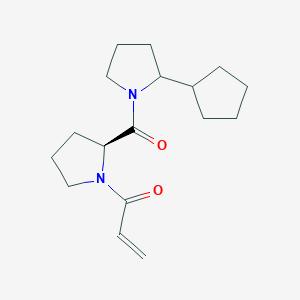
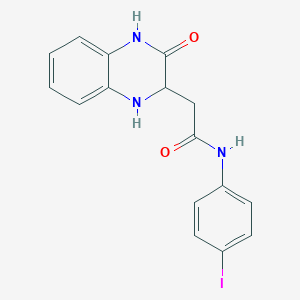
![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2740660.png)
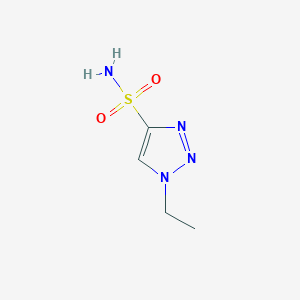
![2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2740663.png)
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)
![1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2740665.png)
